2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
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Overview
Description
2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a synthetic organic compound with a unique structure that includes a furanone ring and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The furanone ring can be introduced through various synthetic routes, often involving the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection reactions using TBDMS-Cl and subsequent cyclization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to dihydrofuranone or tetrahydrofuran derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether group.
Major Products
Oxidation: Lactones, carboxylic acids.
Reduction: Dihydrofuranone, tetrahydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its interaction with various molecular targets and pathways. The silyl ether group can be hydrolyzed under physiological conditions, releasing the active furanone moiety. This moiety can then interact with biological targets, such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-1-(1-methylethyl)-
- 4-((tert-Butyldimethylsilyloxy)methyl)aniline
- 2,6-di-(1,1-dimethylethyl)-4-methylphenole
Uniqueness
2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to its combination of a furanone ring and a silyl ether group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Its ability to undergo various chemical transformations and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
89861-21-2 |
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Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-9-6-10(12)13-7-9/h6H,7-8H2,1-5H3 |
InChI Key |
CJSHMQITEPLRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=O)OC1 |
Origin of Product |
United States |
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